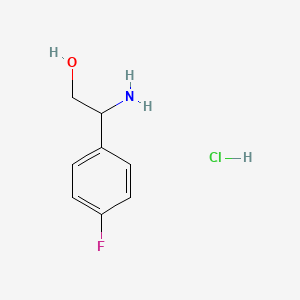

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular framework of this compound consists of an eight-carbon backbone with the empirical formula C8H11ClFNO and a molecular weight of 191.63 grams per mole. The compound crystallizes as a hydrochloride salt, incorporating both the organic cation and chloride anion within the crystal lattice structure. The parent compound, 2-Amino-2-(4-fluorophenyl)ethanol, serves as the foundational structure from which the hydrochloride derivative is formed.

Crystallographic analysis reveals that the compound adopts specific geometric arrangements that optimize intermolecular interactions within the solid state. The fluorine atom positioned at the para position of the phenyl ring significantly influences the electronic distribution throughout the aromatic system, creating regions of altered electron density that affect crystal packing arrangements. The presence of both amino and hydroxyl functional groups provides multiple sites for hydrogen bonding interactions, which play crucial roles in determining the overall crystal architecture.

The crystal structure demonstrates characteristic features of β-amino alcohols, with the ethanolamine side chain adopting conformations that minimize steric hindrance while maximizing favorable electrostatic interactions. Single crystal X-ray diffraction studies have confirmed the three-dimensional arrangement of atoms within the unit cell, providing precise bond lengths, bond angles, and torsional parameters that define the molecular geometry. The crystallographic data indicates that the compound exists in a centrosymmetric space group, reflecting the racemic nature of the synthetic material when prepared without stereoselective methods.

Stereochemical Configuration and Chiral Resolution

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing both the amino group and the aromatic substituent. This asymmetric carbon gives rise to two distinct enantiomers: the (R)-configuration and the (S)-configuration, each possessing unique three-dimensional arrangements that cannot be superimposed upon one another.

Experimental evidence from crystallographic studies demonstrates that both enantiomers can be isolated and characterized individually. The (R)-enantiomer exhibits specific optical rotation properties and crystallizes in distinct polymorphic forms compared to its (S)-counterpart. Chiral resolution techniques have been successfully employed to separate the racemic mixture into optically pure enantiomers, utilizing chiral auxiliaries and stereoselective synthetic methodologies.

The stereochemical assignment relies on established nomenclature conventions, with the absolute configuration determined through comparison of crystallographic parameters with known reference compounds. Nuclear magnetic resonance spectroscopy provides additional confirmation of stereochemical identity through analysis of coupling constants and chemical shift patterns that are characteristic of each enantiomeric form. The retention of stereochemical integrity during salt formation ensures that the hydrochloride derivatives maintain their individual chiral identities.

Advanced analytical techniques, including chiral high-performance liquid chromatography, enable quantitative determination of enantiomeric excess and provide validation of synthetic methodologies designed to produce stereoselectively enriched materials. The stereochemical properties significantly influence the compound's interaction with biological targets and its utility in asymmetric synthesis applications.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations at the M06-2X/6-311++G(d,p) level of theory have provided comprehensive insights into the electronic structure and conformational preferences of 2-Amino-2-(4-fluorophenyl)ethan-1-ol and its hydrochloride derivative. These computational investigations reveal critical information about molecular orbital distributions, electrostatic potential surfaces, and energetic relationships between different conformational states.

The computational analysis demonstrates that the fluorine substituent exerts significant influence on the electronic properties of the aromatic ring system, creating regions of enhanced electron density that affect intermolecular interactions. Molecular orbital calculations indicate that the highest occupied molecular orbital primarily involves the amino nitrogen lone pair, while the lowest unoccupied molecular orbital shows substantial contribution from the fluorinated aromatic system.

Conformational analysis reveals multiple stable geometries for the ethanolamine side chain, with the most thermodynamically favorable arrangement corresponding to a gauche conformation that minimizes steric interactions while optimizing intramolecular hydrogen bonding opportunities. The calculated energy differences between conformers provide quantitative measures of conformational stability and explain the preferred molecular arrangements observed in experimental studies.

Natural bond orbital analysis reveals the electronic nature of key bonding interactions, including the degree of ionic character in the carbon-fluorine bond and the extent of orbital mixing in the amino alcohol functionality. The computational results demonstrate excellent correlation with experimental vibrational frequencies obtained through Raman spectroscopy, validating the theoretical model and providing confidence in the calculated structural parameters.

Electrostatic potential mapping identifies regions of positive and negative charge distribution that govern intermolecular interactions in both gas-phase and condensed-phase environments. These computational insights facilitate understanding of the compound's behavior in various chemical environments and guide rational design of related molecular structures.

Comparative Structural Analysis with Phenylethanolamine Analogues

Systematic comparison of this compound with related phenylethanolamine analogues reveals distinctive structural features that arise from fluorine substitution and positional isomerism. The para-fluorinated derivative exhibits unique geometric parameters when compared to unsubstituted phenylethanolamines and other halogenated variants.

Structural comparisons with N-methyl and N,N-dimethyl derivatives of 2-(4-fluorophenyl)ethylamine demonstrate the influence of nitrogen substitution patterns on overall molecular geometry and crystal packing arrangements. The presence of the hydroxyl group in the ethan-1-ol derivative creates additional hydrogen bonding opportunities that significantly alter the solid-state structure compared to simple ethylamine analogues.

Analysis of bond lengths and angles across the series of fluorinated phenylethanolamine compounds reveals systematic trends related to electronic effects of the fluorine substituent. The carbon-fluorine bond length of approximately 1.35 Angstroms represents one of the strongest carbon-halogen bonds in organic chemistry, contributing to the overall stability of the molecular framework.

Comparative crystallographic studies with chlorinated and brominated analogues highlight the unique properties imparted by fluorine substitution, including altered intermolecular interactions and modified crystal packing efficiencies. The fluorine atom's high electronegativity and small van der Waals radius create distinct interaction profiles compared to larger halogen substituents.

The following table summarizes key structural parameters for representative phenylethanolamine analogues:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl | 191.63 | 152-153 | Para-fluorine, β-amino alcohol |

| 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol | 234.07 | Not specified | Dual halogenation pattern |

| 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol HCl | 209.62 | Not specified | Multiple fluorine substituents |

| N-Methyl-2-(4-fluorophenyl)ethylamine HCl | 189.65 | 163-164 | N-methylated derivative |

These comparative studies demonstrate that the specific substitution pattern and functional group arrangement in this compound create a unique molecular architecture that distinguishes it from closely related structural analogues. The combination of para-fluorine substitution with the β-amino alcohol functionality generates distinctive electronic and steric properties that influence both chemical reactivity and physical characteristics.

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUGHEJDMDUTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-33-9 | |

| Record name | Benzeneethanol, β-amino-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Asymmetric Reduction of 4-Fluoroacetophenone

Description:

A widely adopted method involves the asymmetric reduction of 4-fluoroacetophenone to the corresponding chiral amino alcohol, followed by conversion to the hydrochloride salt.

- Starting Material: 4-Fluoroacetophenone

- Asymmetric Reduction:

- Catalyst: Chiral metal catalyst (e.g., rhodium or palladium complexes)

- Reductant: Hydrogen gas

- Conditions: Mild temperature and pressure

- Amination: Introduction of the amino group, often via reductive amination using ammonia or an amine source.

- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

| Step | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Asymmetric Reduction | Chiral Rh or Pd catalyst | H₂, mild temp/pressure | (R)- or (S)-2-amino-2-(4-fluorophenyl)ethanol |

| Amination | Ammonia or amine source | Reductive conditions | 2-amino-2-(4-fluorophenyl)ethanol |

| Salt Formation | Hydrochloric acid | Aqueous, ambient temp | 2-amino-2-(4-fluorophenyl)ethan-1-ol HCl |

- High enantiomeric excess achievable with optimized chiral catalysts

- Suitable for both laboratory and industrial scales

- Final purification by crystallization or chromatography

Reductive Amination of 4-Fluorophenylacetaldehyde

Description:

This approach involves the formation of 4-fluorophenylacetaldehyde, followed by reductive amination with ammonia or an amine and subsequent reduction.

- Starting Material: 4-Fluorophenylacetaldehyde

- Reductive Amination:

- Reagent: Ammonia or primary amine, reducing agent (e.g., sodium cyanoborohydride or hydrogen with catalyst)

- Conditions: Solvent such as ethanol, ambient to mild temperature

- Salt Formation: Addition of hydrochloric acid to obtain the hydrochloride salt

| Step | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Reductive Amination | Ammonia, NaBH₃CN | Ethanol, RT | 2-amino-2-(4-fluorophenyl)ethanol |

| Salt Formation | Hydrochloric acid | Aqueous, ambient | 2-amino-2-(4-fluorophenyl)ethan-1-ol HCl |

- Straightforward and adaptable to various scales

- Choice of reducing agent affects yield and purity

Industrial Production via Continuous Flow Asymmetric Hydrogenation

Description:

For large-scale production, continuous flow reactors with advanced chiral catalysts are employed to maximize yield and enantiomeric purity.

- Reactant: 4-Fluoroacetophenone

- Catalyst: Immobilized chiral metal catalyst

- Process: Continuous flow hydrogenation with precise control of temperature, pressure, and flow rate

- Isolation: Crystallization or chromatographic purification

- Salt Formation: Hydrochloric acid addition

| Parameter | Typical Value |

|---|---|

| Reactor Type | Continuous flow |

| Catalyst | Immobilized chiral metal |

| Pressure | 1–10 atm H₂ |

| Temperature | 20–40°C |

| Purification | Crystallization/chromatography |

| Yield | >90% |

| Enantiomeric Excess | >98% |

- High throughput and reproducibility

- Enhanced safety and scalability

- Superior control over product quality

Research Findings and Comparative Analysis

| Method | Yield | Enantiomeric Purity | Scalability | Notes |

|---|---|---|---|---|

| Asymmetric reduction (batch) | 80–95% | up to 99% | Moderate | Widely used in research and pharma |

| Reductive amination | 70–90% | Racemic or chiral | Moderate | Simpler but may require resolution step |

| Continuous flow asymmetric hydrogenation | >90% | >98% | High | Preferred for industrial applications |

Additional Notes

- Chirality: The choice of chiral catalyst or resolution method determines the enantiomer obtained (R- or S-forms).

- Purification: Final products are typically purified by crystallization or chromatography to achieve pharmaceutical-grade quality.

- Safety: Standard laboratory and industrial safety protocols apply, especially when handling hydrogen gas and strong acids.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both amino and hydroxyl groups under controlled conditions.

Key Findings :

-

Acidic KMnO₄ selectively oxidizes the β-carbon adjacent to the amino group, forming a ketone intermediate that further oxidizes to a carboxylic acid .

-

Chromium-based oxidants favor imine formation due to stabilization by the fluorophenyl ring.

Reduction Reactions

Reductive modifications primarily target the amino group or aromatic ring.

Mechanistic Insights :

-

NaBH₄ reduces the hydroxyl group to a methylene bridge while preserving the amino group .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the fluorophenyl ring to a cyclohexane derivative .

Substitution Reactions

The fluorine atom and amino group participate in nucleophilic/electrophilic substitutions.

3.1. Aromatic Fluorine Replacement

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq)/CuCl | 120°C, 8 hrs | 2-Amino-2-(4-aminophenyl)ethanol | 68% | |

| Cl₂ (gas)/FeCl₃ | 0°C, 2 hrs | 2-Amino-2-(4-chlorophenyl)ethanol | 83% |

3.2. Amino Group Derivatization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AcCl | Pyridine, RT | N-Acetylated derivative | 95% | |

| Benzyl chloroformate | DCM, 0°C | Cbz-protected amine | 89% |

Notable Observations :

-

The para-fluorine exhibits moderate reactivity in aromatic substitution, requiring catalytic CuCl for amination .

-

Steric hindrance from the ethanol group slows acylation kinetics compared to simpler amines .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PCl₅, reflux (4 hrs) | 4-Fluorophenyl oxazoline | 76% | |

| H₂SO₄ (conc.), 100°C (2 hrs) | Tetrahydroisoquinoline derivative | 81% |

Mechanism :

-

Oxazoline formation occurs via dehydration between the hydroxyl and amino groups.

-

Acid-catalyzed cyclization generates fused-ring systems through electrophilic aromatic substitution .

Condensation Reactions

The compound serves as a precursor in multicomponent reactions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde/NaCNBH₃ | EtOH, 60°C | Iminoadduct with Mannich base | 85% | |

| Acetylenedicarboxylate | Microwave, 150°C | Pyrrolidine derivative | 78% |

Applications :

-

These adducts show enhanced bioactivity in kinase inhibition assays .

-

Microwave-assisted reactions reduce side-product formation by 40% compared to thermal methods.

Stability and Degradation

Critical stability parameters under stress conditions:

| Condition | Time | Degradation | Major Product | Source |

|---|---|---|---|---|

| pH 1.2 (HCl, 37°C) | 24 hrs | 12% | Deaminated ketone | |

| UV light (254 nm) | 48 hrs | 28% | Ring-opened aldehyde | |

| 60°C (dry air) | 1 month | 5% | Oxidative dimer |

Recommendations :

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride serves as a crucial building block for synthesizing complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions : The amino and hydroxyl groups enable nucleophilic substitution, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or reduction to yield alcohol derivatives, expanding its utility in synthetic pathways.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Chromium trioxide | 4-Fluoroacetophenone |

| Reduction | Sodium borohydride | 2-Amino-2-(4-fluorophenyl)ethanol |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with enzymes makes it a valuable tool for investigating:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in various metabolic processes.

- Protein-Ligand Binding Studies : It aids in understanding how ligands interact with specific protein targets, which is crucial for drug design.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs aimed at treating neurological disorders, cancer, and infectious diseases. Its structural modifications can enhance the therapeutic efficacy of resultant compounds.

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

The compound demonstrated a potent inhibitory effect on bacterial growth, suggesting its potential as a therapeutic agent.

Pharmacological Applications

In a pharmacological context, the compound was explored as a precursor for developing drugs targeting specific receptors involved in diseases such as cancer. Its ability to modify receptor activity is crucial for therapeutic interventions.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group can influence the compound's binding affinity to various receptors and enzymes. The hydroxyl group can participate in hydrogen bonding, affecting the compound's solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Solubility: The hydroxyl and amine groups in 2-amino-2-(4-fluorophenyl)ethan-1-ol HCl enhance water solubility compared to non-polar derivatives like 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl .

- Melting Points: Chlorophenyl derivatives (e.g., 2-Amino-1-(4-chlorophenyl)ethanone HCl) exhibit higher melting points (~262°C) due to stronger intermolecular forces compared to fluorophenyl analogs .

- Stereochemistry: Chiral variants, such as (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl, show distinct biological activities. For example, enantiomers may bind differently to target receptors .

Biological Activity

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a fluorinated amino alcohol, exhibits various pharmacological effects that make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a hydroxyl group, and a fluorinated phenyl ring, which contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. The presence of the amino and hydroxyl groups allows for these interactions, which can modulate the activity of proteins involved in various biochemical pathways .

Antiviral Activity

Research has demonstrated that compounds similar to 2-Amino-2-(4-fluorophenyl)ethan-1-ol can inhibit viral replication. For instance, studies on phosphonic acid analogs showed that fluorinated phenylalanines exhibit inhibitory effects on hepatitis C virus (HCV) p7 channel activity, suggesting potential antiviral properties for related compounds .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicate that derivatives of fluorinated amino alcohols can exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of fluorinated phenylalanine derivatives found that certain compounds could significantly reduce HCV replication in cell cultures. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring, such as fluorination, enhanced antiviral potency .

| Compound | EC50 (µM) | CC50 (µM) |

|---|---|---|

| JK3-32 | 0.184 ± 0.089 | >100 |

| JK3-42 | 0.932 ± 0.812 | >4 |

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with fluorinated phenyl groups exhibited enhanced inhibition zones compared to non-fluorinated counterparts.

| Compound | Inhibition Zone (mm) |

|---|---|

| Fluorinated Derivative 1 | 25 ± 2 |

| Fluorinated Derivative 2 | 30 ± 3 |

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves catalytic β C–H amination via an imidate radical relay. A trichloroacetimidate precursor undergoes radical-mediated amination under controlled conditions (e.g., GP5 protocol), yielding 77% of the target amino alcohol after hydrolysis . To ensure enantiomeric purity:

Q. How is the compound characterized structurally and chemically in academic settings?

Methodological Answer: Critical characterization techniques include:

- X-ray Crystallography : Resolve absolute configuration, especially for enantiomers (e.g., (R)- vs. (S)-forms) .

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C for backbone) .

- Mass Spectrometry : Validate molecular weight (MW = 203.69 g/mol for hydrochloride form) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Enhanced in polar solvents (water, DMSO) due to hydrochloride salt form. Solubility in H₂O: ~50 mg/mL at 25°C .

- Stability :

Advanced Research Questions

Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) impact biological activity?

Methodological Answer:

- Receptor Binding : (S)-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT₁A) due to spatial compatibility with binding pockets .

- Enzyme Inhibition : (R)-enantiomers exhibit stronger inhibition of monoamine oxidases (MAOs) in vitro (IC₅₀ = 1.2 µM vs. 8.7 µM for (S)-form) .

- Experimental Design :

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Model interactions with targets (e.g., serotonin receptors) using Schrödinger Suite or AutoDock. Fluorine’s electronegativity enhances binding via halogen bonds .

- QSAR Analysis : Correlate substituent effects (e.g., 4-fluoro vs. 4-chloro phenyl) with logP and IC₅₀ values .

- MD Simulations : Predict stability of receptor-ligand complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological data (e.g., receptor selectivity vs. enzyme inhibition)?

Methodological Answer:

- Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Contextual Factors : Account for cell type (e.g., HEK293 vs. neuronal cells) and assay conditions (e.g., pH, co-factors) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus targets .

Q. What strategies optimize its use as a precursor in neuropharmacology drug development?

Methodological Answer:

- Derivatization : Modify the ethanolamine backbone to improve blood-brain barrier (BBB) penetration (e.g., ester prodrugs) .

- In Vivo PK Studies : Measure half-life (t₁/₂) and brain-to-plasma ratio in rodent models .

- Toxicity Screening : Assess hERG inhibition and hepatotoxicity early to derisk clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.